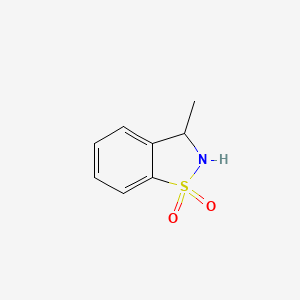

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide

説明

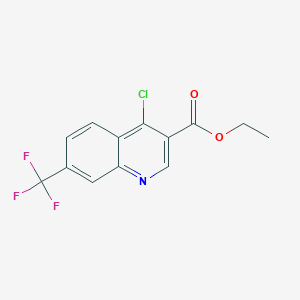

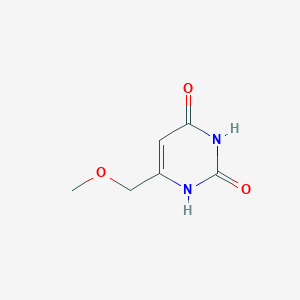

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of organic sulfur compounds known as benzisothiazoles. These compounds are characterized by a benzene ring fused to an isothiazole ring, which contains both sulfur and nitrogen atoms. The specific compound has a methyl group attached to the second carbon of the dihydrobenzisothiazole ring and two oxygen atoms double-bonded to the sulfur atom, forming a sulfonyl group.

Synthesis Analysis

The synthesis of 1,2-benzisothiazole 1,1-dioxides can be achieved through various methods. One approach involves the reaction of saccharin with organolithium compounds, which has been systematically investigated with Grignard reagents as well . Another synthesis route reported involves the oxidation and ring closure of thioanthranilic acids derived from isatoic anhydride and potassium hydrogen sulfide . Additionally, a convenient synthesis of 1,2-benzisothiazole 1,1-dioxide from toluene-o-sulphonamide has been described, which facilitates the preparation of various derivatives .

Molecular Structure Analysis

The molecular structure of benzisothiazole derivatives has been studied using X-ray diffraction, revealing the crystalline phase structures of these compounds. For instance, triphenylstannyl derivatives of isothiazol-3(2H)-one 1,1-dioxides have been shown to form crystals in the orthorhombic P212121 space group, with specific molecular dimensions and tin-oxygen sulfonyl interactions that connect the molecules into a helical chain . This structural information is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

Benzisothiazole 1,1-dioxides undergo various chemical reactions, including Chapman-type rearrangement, where pseudosaccharins like 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide rearrange into different isomers upon heating . The reaction mechanisms and energetics of these rearrangements have been explored using computational models. Additionally, the Diels–Alder reactions of 2,1-benzisothiazoles have been studied, revealing that simple derivatives do not react with maleic anhydride, while amino-substituted derivatives form different products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzisothiazole 1,1-dioxides are influenced by their molecular structure. For example, the self-complementary hydrogen-bond donor-acceptor system of 2,3-dihydro-3-hydroxybenzisothiazole 1,1-dioxides leads to interesting NMR spectra due to association in solution and the formation of hydrogen-bonded dimers in the solid state . The steric hindrance in the molecules affects their reactivity and stability, as seen in the reduced reactivity but greater selectivity of 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides in oxygen-transfer reactions .

科学的研究の応用

1,2,3-Benzothiadiazine 1,1-dioxide derivatives have been researched intensively since the 1960s . They combine the structural features of two compound families: 1,2,4-Benzothiadiazine 1,1-dioxide derivatives and phthalazinone . Here are some applications of these compounds:

-

Pharmaceutical Applications

- These compounds have been used in human therapy as diuretic and antihypertensive agents .

- Drugs containing the structurally related phthalazinone scaffold are applied for the treatment of various diseases ranging from ovarian cancer to diabetes and allergy .

- 1,2,4-benzothiadiazine-1,1-dioxide derivatives possess various pharmacological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, AMPA receptor modulators, KATP channel activators, etc .

-

Chemical Synthesis

- The synthesis and reactions of this compound family have been a subject of research .

- For example, Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo [ b ]thiophene 1,1-dioxides was successfully developed, affording various chiral 2,3-dihydrobenzo [ b ]thiophene 1,1-dioxides with high yields and excellent enantioselectivities (up to 99% yield and >99% ee) .

-

Antiviral Applications

-

Antimicrobial Applications

-

Antidiabetic Applications

-

Anticancer Applications

-

AMPA Receptor Modulators

-

KATP Channel Activators

-

Antioxidant Applications

-

Serotonin (5-HT 2C) Inhibitors

-

Antimycotic Agents

-

Artificial Sweeteners

Safety And Hazards

特性

IUPAC Name |

3-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-6-7-4-2-3-5-8(7)12(10,11)9-6/h2-6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOKMILQIPCVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476703 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-3-methyl-1,2-benzisothiazole 1,1-dioxide | |

CAS RN |

84108-98-5 | |

| Record name | 3-Methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)